![molecular formula C29H22S2 B14586542 Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- CAS No. 61484-66-0](/img/structure/B14586542.png)
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- is a derivative of azulene, an aromatic organic compound known for its deep blue color. Azulene itself is an isomer of naphthalene and has a unique structure that contributes to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of phenylethynyl groups to phenylethyl groups.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenylethynylthio groups, using reagents such as halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like DMF or dichloromethane
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a probe for studying aromaticity and electronic properties.
Biology: Investigated for its potential as a fluorescent marker due to its unique optical properties.
Medicine: Explored for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and organic semiconductors .
Wirkmechanismus
The mechanism by which Azulene, 4,6,8-trimethyl-1,3-bis[(phenylethynyl)thio]- exerts its effects is primarily related to its aromatic structure and electronic properties. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the targets, leading to biological effects such as anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with anti-inflammatory properties.
Vetivazulene: Another naturally occurring derivative with similar properties to guaiazulene.
Uniqueness
The combination of these substituents provides a distinct set of chemical and physical properties that differentiate it from other azulene derivatives .
Eigenschaften
CAS-Nummer |
61484-66-0 |
|---|---|
Molekularformel |
C29H22S2 |
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
4,6,8-trimethyl-1,3-bis(2-phenylethynylsulfanyl)azulene |
InChI |
InChI=1S/C29H22S2/c1-21-18-22(2)28-26(30-16-14-24-10-6-4-7-11-24)20-27(29(28)23(3)19-21)31-17-15-25-12-8-5-9-13-25/h4-13,18-20H,1-3H3 |
InChI-Schlüssel |
USFJQMQMMBWFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=CC(=C2C(=C1)C)SC#CC3=CC=CC=C3)SC#CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine](/img/structure/B14586465.png)
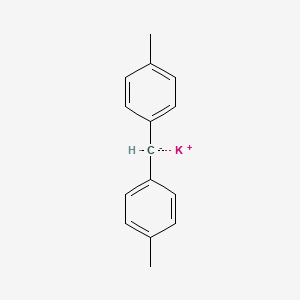

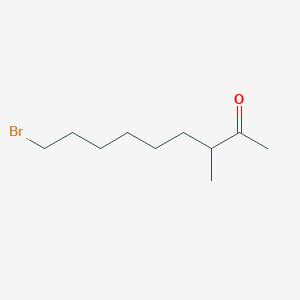
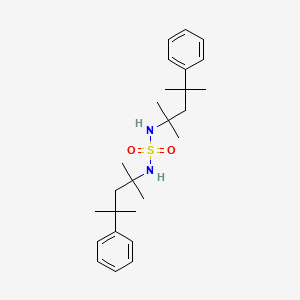
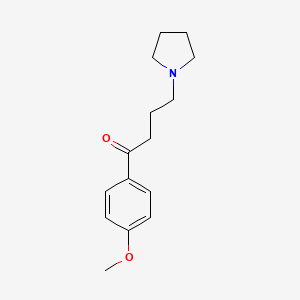
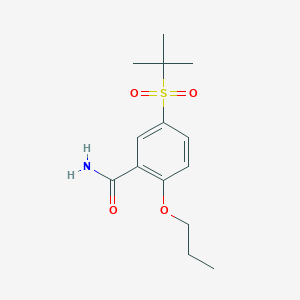

![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)

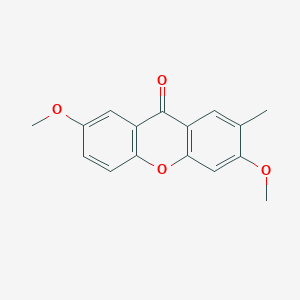


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
